molecular formula C13H23NO3 B2963806 Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate CAS No. 2253641-01-7

Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate

Cat. No.: B2963806
CAS No.: 2253641-01-7
M. Wt: 241.331
InChI Key: GTAFLYOFDSVADI-MNOVXSKESA-N
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Description

tert-Butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate is a chiral carbamate derivative featuring a cyclohexane ring substituted with a formyl group at the 3-position and a tert-butyl carbamate-protected aminomethyl group. This compound is structurally characterized by its stereochemistry [(1R,3S)], which influences its reactivity and interactions in synthetic pathways, particularly in pharmaceutical intermediates. The formyl group (-CHO) serves as an electrophilic site for nucleophilic additions or condensations, while the tert-butyl carbamate (Boc) group provides protection for the amine, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h9-11H,4-8H2,1-3H3,(H,14,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAFLYOFDSVADI-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclohexyl aldehyde in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate is a chemical compound with applications in scientific research, including use as an intermediate in synthesizing complex organic molecules. It is also studied for potential interactions with biological molecules and pathways, as well as potential therapeutic applications due to its unique chemical properties. This compound is also utilized in the production of various chemical products and materials.

Chemical Properties and Reactions

This compound has a molecular weight of 241.33 g/mol and the molecular formula C13H23NO3C_{13}H_{23}NO_3 .

The compound can undergo several types of chemical reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.
  • Reduction: The formyl group can be reduced to an alcohol.
  • Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

This compound is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: It is studied for its potential interactions with biological molecules and pathways.
  • Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications based on the evidence provided:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Functional Groups Applications/Reactivity Reference
tert-Butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate (Target) Cyclohexane Formyl (-CHO), Boc-protected amine C₁₃H₂₃NO₃ 257.33 Aldehyde, carbamate Intermediate for Schiff base formation [1, 4]
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) Cyclohexane Methoxy (-OCH₃), Boc-protected amine C₁₃H₂₆N₂O₃ 270.36 Amine, ether Precursor for iodopyrimidine derivatives [1]
rel-tert-butyl N-[(1R,3S)-3-(bromomethyl)cyclohexyl]carbamate Cyclohexane Bromomethyl (-CH₂Br) C₁₄H₁₉Cl₂NOS 320.28 Bromoalkyl, carbamate Substitution reactions (e.g., SN2) [2]
rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate Cyclopentane Aminomethyl (-CH₂NH₂) C₁₁H₂₂N₂O₂ 214.31 Primary amine, carbamate Amine coupling or protection strategies [3]
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate Cyclopentane Amine (-NH₂) C₁₀H₂₀N₂O₂ 200.28 Unprotected amine, carbamate Direct use in peptide synthesis [4]
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate Cyclopentane Hydroxyl (-OH) C₁₁H₂₁NO₃ 215.29 Alcohol, carbamate Oxidation or glycosylation reactions [6]
tert-Butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride Cyclohexane Aminomethyl (-CH₂NH₂), HCl salt C₁₃H₂₇ClN₂O₂ 278.82 Charged amine, carbamate Water-soluble intermediate [7]

Stereochemical and Functional Group Variations

  • Cyclohexane vs. Cyclopentane Rings : Cyclohexane derivatives (e.g., target compound) exhibit greater conformational flexibility compared to cyclopentane analogs (e.g., ). This impacts binding affinity in drug-receptor interactions and solubility .
  • Formyl vs. Hydroxymethyl/Aminomethyl: The formyl group in the target compound enhances electrophilicity, enabling condensations (e.g., with amines to form imines), whereas hydroxymethyl () or aminomethyl () groups prioritize hydrogen bonding or nucleophilic reactivity .
  • Boc Protection Strategies : Compounds with unprotected amines () are prone to undesired side reactions, whereas Boc-protected analogs (e.g., target compound) allow controlled deprotection in multi-step syntheses .

Biological Activity

Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2253641-01-7

The compound features a tert-butyl group, a formyl group, and a cyclohexyl ring, which contribute to its chemical reactivity and potential interactions with biological systems.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological pathways. The formyl group can undergo oxidation to form carboxylic acids or reduction to alcohols, influencing its reactivity and interactions with proteins and enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. In vitro assays have shown inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Antitumor Effects : Investigations into the compound's effects on cancer cell lines have demonstrated cytotoxicity against various tumor cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AntitumorCytotoxicity in cancer cell lines
Anti-inflammatoryReduced cytokine production

Notable Research Studies

  • Antimicrobial Study : A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity Assay : In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The IC50 was determined to be 30 µM, indicating promising antitumor activity.
  • Inflammation Modulation : Research published by Lee et al. (2024) explored the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting potential for therapeutic use in inflammatory conditions.

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